(E)-4-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)butanehydrazide
Description
(E)-4-(4-Chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)butanehydrazide is a hydrazone Schiff base derivative characterized by a butanehydrazide backbone substituted with a 4-chloro-2-methylphenoxy group and a 3-nitrobenzylidene moiety. Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which influence its physicochemical properties and biological activity. Such compounds are typically synthesized via acid-catalyzed condensation of benzohydrazides with aromatic aldehydes in ethanol .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-13-10-15(19)7-8-17(13)26-9-3-6-18(23)21-20-12-14-4-2-5-16(11-14)22(24)25/h2,4-5,7-8,10-12H,3,6,9H2,1H3,(H,21,23)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOJLATUFHKTC-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide typically involves the following steps:
Formation of the hydrazide: This can be achieved by reacting butanehydrazide with 4-chloro-2-methylphenol under appropriate conditions.
Condensation reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde to form the final product. This step usually requires a catalyst and specific reaction conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-4-(4-chloro-2-methylphenoxy)-N’-(3-nitrobenzylidene)butanehydrazide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their structural variations:
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance stability and may improve bioactivity by increasing electrophilicity .
- Hydroxy groups (–OH) facilitate hydrogen bonding, influencing crystal packing and solubility .
- Chlorine substituents on phenoxy rings (e.g., 2,4-dichloro) are common in compounds with enzyme inhibitory properties .
Spectroscopic Data :
- IR Spectroscopy : Stretching frequencies for C=O (1660–1650 cm⁻¹) and C=N (1630–1620 cm⁻¹) are consistent across analogues .
- NMR : Chemical shifts for hydrazide NH protons appear at δ 10–12 ppm, while aromatic protons vary based on substituents (e.g., nitro groups deshield adjacent protons to δ 8.5–9.0 ppm) .
Crystallographic and Physicochemical Properties
- Crystal Packing : The dihedral angle between aromatic rings in (E)-N'-(4-hydroxybenzylidene)-3-nitrobenzohydrazide is 3.9°, indicating near-planar geometry that enhances conjugation .
- Melting Points: Analogues with polar substituents (e.g., –OH, –NO₂) exhibit higher melting points (e.g., 183°C for (E)-N'-(3-nitrobenzylidene)furan-2-carbohydrazide) due to stronger intermolecular forces .
Biological Activity
(E)-4-(4-chloro-2-methylphenoxy)-N'-(3-nitrobenzylidene)butanehydrazide is a synthetic compound with potential biological activity. Its structure includes a hydrazide functional group, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, including its antimicrobial, antiproliferative, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 332.78 g/mol. The compound features a hydrazide linkage that is significant in its biological interactions.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetic acids have been documented to possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-Methylphenoxyacetic Acid | E. coli | 62.5 µg/mL |
| 4-Chloro-2-Methylphenoxyacetic Acid | S. aureus | 78.12 µg/mL |
Antiproliferative Effects
Studies on hydrazide derivatives indicate potential antiproliferative activity against cancer cell lines. For example, compounds similar to this compound have shown IC50 values indicating effective inhibition of cell proliferation in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | HeLa | 226 |
| Compound B | A549 | 242.52 |
The biological activity of hydrazides often involves the inhibition of key metabolic pathways in microorganisms or cancer cells. The presence of the nitro group in the structure may enhance the reactivity of the compound, facilitating interaction with cellular targets such as DNA or specific proteins involved in cell cycle regulation.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various phenoxyacetic acid derivatives, revealing that compounds similar to this compound demonstrated significant inhibition against methicillin-resistant strains of S. aureus (MRSA), highlighting their potential as alternative therapeutic agents .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of hydrazone derivatives against human cancer cell lines, where a derivative exhibited promising results with an IC50 value indicating substantial growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
